Bucetin

描述

This compound is an analgesic and antipyretic medication which was approved for use in Germany but was withdrawn from the market in 1986 due to renal toxicity caused by the medication.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for fever and pain. It was withdrawn in at least one region.

Structure

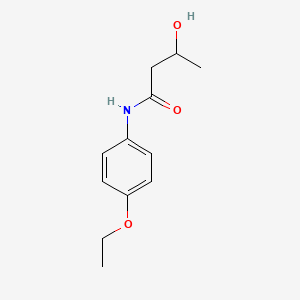

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-ethoxyphenyl)-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAWQASKBFCRNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020721 | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083-57-4, 156674-10-1, 156674-11-2 | |

| Record name | Bucetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bucetin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156674112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-ethoxyphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-butyrophenetidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bucetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M7CVQ8PF8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z23WB033I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCETIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLF54F8S2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Whitepaper on the Mechanism of Action of Bucetin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucetin, an analgesic and antipyretic agent formerly marketed in Germany, presents a compelling case study in drug metabolism and mechanism-of-action leading to both therapeutic efficacy and significant toxicity.[1][2] Withdrawn from the market in 1986 due to concerns of renal toxicity and potential carcinogenicity, its molecular pathways offer valuable insights for modern drug development.[1][2][3] This whitepaper provides an in-depth technical guide to the core mechanism of action of this compound, drawing upon the well-established pharmacology of its structural analog, phenacetin. Due to the limited availability of direct quantitative data for this compound, this paper extrapolates its probable mechanisms based on existing research on related anilide compounds. The primary analgesic and antipyretic effects of this compound are attributed to its metabolic conversion to a pharmacologically active metabolite, likely N-acetyl-p-aminophenol (APAP), or paracetamol. This active metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory and pyretic pathways. This document details the metabolic pathways, the subsequent inhibition of prostaglandin synthesis, and the experimental protocols necessary to investigate these mechanisms. Furthermore, it explores the biochemical basis of this compound-induced nephrotoxicity, a critical factor in its withdrawal and a key consideration for the development of safer analgesics.

Introduction

This compound, chemically N-(4-ethoxyphenyl)-3-hydroxybutanamide, belongs to the anilide class of compounds, sharing structural similarity with phenacetin. Its clinical use was aimed at alleviating mild to moderate pain and reducing fever. However, reports of significant adverse effects, particularly renal toxicity, led to its discontinuation. Understanding the mechanistic underpinnings of both its therapeutic action and its toxicity is crucial for the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles. This whitepaper will dissect the available and inferred knowledge on this compound's mechanism of action, with a focus on its metabolic activation and subsequent interaction with the cyclooxygenase pathway.

Quantitative Data

Table 1: Known Properties of this compound

| Property | Value/Description | Reference(s) |

| Chemical Name | N-(4-ethoxyphenyl)-3-hydroxybutanamide | |

| Class | Anilide Analgesic and Antipyretic | |

| Marketing Status | Withdrawn from the market (1986) | |

| Reason for Withdrawal | Renal toxicity and potential carcinogenicity | |

| Structural Analog | Phenacetin |

Table 2: Illustrative Inhibitory Profile of this compound's Presumed Active Metabolite (Paracetamol-like)

| Target | IC50 (μM) | Selectivity (COX-1/COX-2) |

| COX-1 | ~100 | ~0.1 |

| COX-2 | ~10 | Not Selective |

| Note: These values are illustrative and based on the known profile of paracetamol, the active metabolite of the related compound phenacetin. They are intended for conceptual understanding due to the absence of direct experimental data for this compound. |

Mechanism of Action: A Two-Step Process

The mechanism of action of this compound is best understood as a two-step process: metabolic activation followed by target engagement.

3.1. Metabolic Activation

Similar to phenacetin, this compound is likely a prodrug that undergoes metabolic conversion in the liver to exert its therapeutic effects. The primary metabolic pathway is believed to be O-dealkylation of the ethoxy group, leading to the formation of an active paracetamol-like metabolite. Additionally, hydrolysis of the amide linkage can produce 4-ethoxyaniline, a metabolite implicated in the drug's toxicity.

Caption: Presumed metabolic activation of this compound leading to therapeutic and toxic effects.

3.2. Inhibition of Cyclooxygenase (COX) Enzymes

The active metabolite of this compound is presumed to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to the analgesic and antipyretic effects of the drug. The inhibition of COX enzymes is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Inhibition of the COX pathway by the active metabolite of this compound.

Basis of Toxicity

The renal toxicity of this compound is a significant aspect of its pharmacological profile and the primary reason for its withdrawal. This toxicity is thought to be mediated by its metabolite, 4-ethoxyaniline. This metabolite, or its subsequent oxidation products, is believed to inhibit the synthesis of prostaglandin E2 (PGE2) specifically in the renal medulla. PGE2 plays a crucial role in maintaining renal blood flow and function. Its inhibition can lead to renal papillary necrosis and a decline in renal function.

Experimental Protocols

To further investigate the mechanism of action of this compound and similar compounds, the following experimental protocols are recommended.

5.1. In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.

-

Objective: To determine the IC50 values of this compound and its potential metabolites for COX-1 and COX-2.

-

Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a colorimetric or fluorometric reaction. The inhibition of this activity is proportional to the inhibition of the enzyme.

-

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric substrate

-

Test compound (this compound and synthesized metabolites)

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add serial dilutions of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid and the colorimetric/fluorometric substrate.

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the in vitro COX inhibition assay.

5.2. In Vivo Analgesic Activity Assessment (Writhing Test)

This model assesses the peripherally mediated analgesic activity of a compound.

-

Objective: To evaluate the analgesic effect of this compound in a chemically-induced pain model.

-

Principle: Intraperitoneal injection of an irritant (e.g., acetic acid) induces a characteristic writhing response in rodents. Analgesic compounds reduce the number of writhes.

-

Materials:

-

Male or female mice (e.g., Swiss albino)

-

This compound

-

Acetic acid (0.6% v/v)

-

Vehicle (e.g., 0.9% saline)

-

Positive control (e.g., aspirin)

-

-

Procedure:

-

Divide animals into groups (vehicle control, positive control, and different doses of this compound).

-

Administer the test compounds or controls orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), administer acetic acid intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

-

Calculate the percentage of protection or inhibition of writhing for each group compared to the control group.

-

5.3. In Vivo Antipyretic Activity Assessment (Brewer's Yeast-Induced Pyrexia)

This model is used to evaluate the antipyretic potential of a compound.

-

Objective: To determine the fever-reducing effect of this compound in a yeast-induced pyrexia model.

-

Principle: Subcutaneous injection of a suspension of brewer's yeast induces a febrile response in rats. Antipyretic drugs reduce the elevated body temperature.

-

Materials:

-

Male or female rats (e.g., Wistar)

-

Brewer's yeast

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Positive control (e.g., paracetamol)

-

Rectal thermometer

-

-

Procedure:

-

Record the basal rectal temperature of each rat.

-

Induce pyrexia by subcutaneous injection of a 20% w/v suspension of brewer's yeast.

-

After a certain period (e.g., 18 hours), when the rectal temperature has significantly increased, record the pyretic temperature.

-

Administer the test compounds or controls orally or intraperitoneally.

-

Measure the rectal temperature at regular intervals (e.g., every hour for 3-4 hours) after drug administration.

-

Calculate the reduction in temperature for each group compared to the control group.

-

Conclusion

The mechanism of action of this compound, while not extensively studied directly, can be confidently inferred from its close structural and pharmacological relationship to phenacetin. Its analgesic and antipyretic properties are most likely mediated by its metabolic conversion to a paracetamol-like active metabolite that inhibits COX enzymes, thereby reducing prostaglandin synthesis. Conversely, its significant renal toxicity appears to stem from a separate metabolic pathway that produces 4-ethoxyaniline, a metabolite that disrupts prostaglandin homeostasis in the kidneys. This dual metabolic pathway leading to both efficacy and toxicity underscores the critical importance of understanding a drug's metabolic fate in the early stages of development. The experimental protocols outlined in this whitepaper provide a framework for the detailed investigation of similar compounds, with the ultimate goal of designing safer and more effective analgesic and antipyretic therapies. The case of this compound serves as a valuable historical lesson in drug development, emphasizing the need for a thorough understanding of a drug's complete pharmacological and toxicological profile.

References

An Overview of the Biochemical Pathways of Bucetin: A Focus on Metabolism and Toxicity

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Bucetin is an analgesic and antipyretic drug that was withdrawn from the market in 1986 due to significant renal toxicity and risks of carcinogenesis.[1][2] Consequently, the body of research on its biochemical pathways is limited, particularly when compared to modern pharmaceutical compounds. This document summarizes the available information, which is often inferred from studies on the structurally similar drug, phenacetin. Detailed quantitative data and comprehensive experimental protocols are not available in the public domain.

Core Metabolic Pathway: Deacylation to a Toxic Metabolite

The primary and most clinically significant biochemical transformation of this compound involves its metabolism by microsomal enzymes into the reactive metabolite 4-ethoxyaniline (also known as p-phenetidine).[2][3] This deacylation process is considered the initiating step for the drug's associated toxicities. While the specific enzymes responsible for this compound's deacylation have not been definitively identified, it is presumed that cytochrome P450 (CYP) enzymes are involved, similar to the metabolism of phenacetin.[4]

The renal toxicity of this compound, specifically renal papillary necrosis, is believed to be less pronounced than that of phenacetin, a difference attributed to varying rates of deacylation by these microsomal enzymes.

Mechanism of Toxicity: Inhibition of Prostaglandin Synthesis

The toxicity of this compound is not caused by the parent drug itself, but by its primary metabolite, 4-ethoxyaniline, and its subsequent oxidation products such as N-(4-ethoxyphenyl)hydroxylamine and 1-ethoxy-4-nitrosobenzene. These compounds are implicated in the inhibition of prostaglandin E2 (PGE2) synthesis and a potential reduction in the expression of cyclooxygenase-2 (COX-2).

Prostaglandins are crucial for maintaining renal blood flow and function. The inhibition of their synthesis leads to vasoconstriction in the renal papillae, causing ischemia and, ultimately, necrosis. This mechanism is a recognized pathway for the nephrotoxicity observed with several non-steroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data and Experimental Protocols

Due to the withdrawal of this compound from the market nearly four decades ago, there is a significant lack of modern, detailed quantitative data regarding its biochemical pathways.

-

Quantitative Data: No peer-reviewed experimental data on the enzyme kinetics, metabolite concentrations in various tissues, or precise pharmacokinetic parameters for this compound could be identified in the available literature. Some sources provide estimated pharmacokinetic values, but these are derived from models based on analogous compounds like phenacetin, not from direct clinical or preclinical studies.

-

Experimental Protocols: Detailed methodologies for the key experiments that would elucidate this compound's metabolic pathways (e.g., in vitro metabolism studies with specific CYP isozymes, in vivo pharmacokinetic studies with detailed metabolite profiling) are not available. The existing references allude to findings without providing the comprehensive protocols required for replication and validation by contemporary standards.

References

In Vitro Molecular Targets of Bucetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucetin, an analgesic and antipyretic drug withdrawn from the market due to renal toxicity, is understood to exert its primary effects through its major metabolite, 4-ethoxyaniline (p-phenetidine). Direct in vitro studies quantifying the molecular targets of this compound are scarce in publicly available literature. The existing research strongly indicates that the pharmacological and toxicological profile of this compound is attributable to the actions of 4-ethoxyaniline, which has been shown to be a potent inhibitor of prostaglandin synthesis with a preference for cyclooxygenase-2 (COX-2). This guide summarizes the available data on the in vitro molecular targets of this compound's active metabolite and provides an overview of the relevant experimental methodologies.

Core Molecular Target: Cyclooxygenase Enzymes

The primary molecular targets implicated in the action of this compound's metabolite, 4-ethoxyaniline, are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data on Target Inhibition

Due to the lack of specific IC50 values for this compound and its metabolite in the reviewed literature, a quantitative data table cannot be provided at this time. Further focused in vitro studies would be necessary to determine these values.

Signaling Pathway

The mechanism of action of this compound, through its metabolite 4-ethoxyaniline, involves the inhibition of the cyclooxygenase pathway. This pathway is central to the inflammatory response.

References

An In-depth Technical Guide on the Cyclooxygenase Inhibition Pathway of Bucetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, an analgesic and antipyretic agent structurally related to phenacetin and paracetamol, exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, focusing on its metabolic activation and subsequent interaction with the COX pathway. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its key metabolite and structurally similar compounds, particularly paracetamol, to elucidate its biochemical cascade. Detailed experimental protocols for assessing COX inhibition are provided, alongside visual representations of the relevant biological pathways to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound, or N-(4-ethoxyphenyl)-3-hydroxybutanamide, is a non-opioid analgesic and antipyretic drug.[1] It shares structural similarities with phenacetin and paracetamol (acetaminophen). Formerly marketed for the management of mild to moderate pain and fever, this compound was withdrawn from the market due to concerns of renal toxicity and potential carcinogenicity, issues also associated with phenacetin.[1][2] The mechanism underlying both its therapeutic effects and its toxicity is linked to its metabolism and subsequent interaction with the cyclooxygenase pathway.

Metabolism of this compound

The primary metabolic pathway for this compound involves hydrolysis to its core amine, p-phenetidine (4-ethoxyaniline). This biotransformation is a critical step, as p-phenetidine is considered the more pharmacologically active metabolite responsible for both the analgesic and toxic properties of the parent compound.

Caption: Metabolic activation of this compound to p-Phenetidine.

Cyclooxygenase Inhibition Pathway

The analgesic and antipyretic effects of this compound are attributed to the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.

To provide a quantitative context, we can examine the COX inhibition profile of paracetamol, a structurally and mechanistically similar compound. Paracetamol is recognized as a selective COX-2 inhibitor. Its mechanism is thought to involve the reduction of the ferryl protoporphyrin IX radical cation at the catalytic site of the COX enzymes, which is more effective in the low-peroxide environment characteristic of the central nervous system and endothelial cells, where COX-2 is often the predominant isoform.

A further layer of complexity is added by the metabolism of paracetamol in the brain to AM404, which also inhibits COX-1 and COX-2 activity. It is plausible that this compound's metabolites could engage in similar pathways.

Caption: Proposed COX inhibition pathway by this compound's active metabolite.

Quantitative Data on COX Inhibition

As previously mentioned, specific IC50 values for this compound and its primary metabolite, p-phenetidine, are not widely documented. However, the data for paracetamol provides a valuable reference point for understanding the potential activity of these related compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Assay Type |

| Paracetamol (in vitro) | 113.7 | 25.8 | 4.4 | Human Whole Blood |

| Paracetamol (ex vivo) | 105.2 | 26.3 | 4.0 | Human Whole Blood |

Data sourced from Hinz, B., Cheremina, O., & Brune, K. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. The FASEB journal, 22(2), 383-390.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize cyclooxygenase inhibition, synthesized from established research protocols.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on native COX enzymes in their cellular context.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Test compound (e.g., this compound, p-phenetidine) dissolved in a suitable vehicle (e.g., DMSO).

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

-

Incubator, centrifuge, and other standard laboratory equipment.

Protocol:

For COX-1 Activity (Thromboxane B2 Production):

-

Aliquot 1 mL of fresh whole blood into tubes.

-

Add the test compound at various concentrations. Include a vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour. This induces platelet aggregation and subsequent TxB2 production via COX-1.

-

Centrifuge the tubes to separate the serum.

-

Collect the serum and store at -80°C until analysis.

-

Measure the concentration of TxB2 in the serum using an EIA kit.

-

Calculate the percentage inhibition of TxB2 production at each concentration of the test compound relative to the vehicle control and determine the IC50 value.

For COX-2 Activity (Prostaglandin E2 Production):

-

Aliquot 1 mL of fresh whole blood into tubes.

-

Add LPS (final concentration of 10 µg/mL) to induce COX-2 expression.

-

Immediately add the test compound at various concentrations. Include a vehicle control.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Measure the concentration of PGE2 in the plasma using an EIA kit.

-

Calculate the percentage inhibition of PGE2 production at each concentration of the test compound relative to the LPS-stimulated control and determine the IC50 value.

Caption: Workflow for the Human Whole Blood Assay.

Cell-Based COX Enzyme Activity Assay

This assay measures the direct inhibitory effect of a compound on COX enzyme activity in a cell line.

Objective: To assess the inhibitory effect of a test compound on COX-1 and COX-2 enzymatic activity in a cell culture model.

Materials:

-

Cell line expressing COX enzymes (e.g., SK-N-SH neuroblastoma cells).

-

Test compound (e.g., AM404, a metabolite of the related paracetamol).

-

Interleukin-1β (IL-1β) for COX-2 induction.

-

Arachidonic acid (AA), the substrate for COX enzymes.

-

Selective COX-1 and COX-2 inhibitors as positive controls (e.g., SC-560 for COX-1, diclofenac for COX-2).

-

EIA kit for PGE2.

Protocol:

For COX-1 Activity:

-

Plate cells in 24-well plates and grow to confluence.

-

Replace the medium with serum-free medium.

-

Add the test compound or a selective COX-1 inhibitor (positive control) at various concentrations and incubate for 15 minutes.

-

Add arachidonic acid (15 µM) and incubate for a further 15 minutes.

-

Collect the supernatants.

-

Measure the PGE2 concentration using an EIA kit.

-

Calculate the percentage inhibition of PGE2 production to determine the effect on COX-1 activity.

For COX-2 Activity:

-

Plate cells as for the COX-1 assay.

-

Pre-incubate the cells with IL-1β (10 U/mL) for 24 hours to induce COX-2 expression.

-

Replace the medium with serum-free medium.

-

Add the test compound or a selective COX-2 inhibitor (positive control) at various concentrations and incubate for 15 minutes.

-

Add arachidonic acid (15 µM) and incubate for a further 15 minutes.

-

Collect the supernatants.

-

Measure the PGE2 concentration using an EIA kit.

-

Calculate the percentage inhibition of PGE2 production to determine the effect on COX-2 activity.

Conclusion

This compound, through its active metabolite p-phenetidine, is an inhibitor of the cyclooxygenase pathway, with a likely preference for COX-2. While direct quantitative inhibitory data for this compound remains elusive, analysis of the structurally and mechanistically related compound, paracetamol, provides valuable insights into its potential potency and selectivity. The provided experimental protocols offer a robust framework for future investigations into the precise interactions of this compound and its metabolites with the COX enzymes. A thorough understanding of this pathway is essential for the rational design of safer and more effective analgesic and antipyretic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of Bucetin with Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucetin, a withdrawn analgesic and antipyretic drug, exerts its pharmacological and toxicological effects primarily through its interaction with the prostaglandin synthesis pathway. This technical guide provides a comprehensive analysis of this interaction, focusing on the molecular mechanisms, quantitative inhibitory data, and the experimental methodologies used to elucidate these properties. The primary active metabolite of this compound, 4-ethoxyaniline (p-phenetidine), is a potent inhibitor of cyclooxygenase (COX) enzymes, with a notable preference for COX-2. This targeted inhibition of prostaglandin E2 (PGE2) synthesis, coupled with a reduction in COX-2 expression, is central to both the therapeutic efficacy and the renal toxicity that led to the withdrawal of this compound from the market. This document synthesizes available data to offer a detailed resource for researchers in pharmacology and drug development.

Introduction

This compound (N-(4-ethoxyphenyl)-3-hydroxybutanamide) is an aniline derivative structurally similar to phenacetin.[1] It was formerly marketed as an analgesic and antipyretic agent but was withdrawn in 1986 due to significant renal toxicity, specifically renal papillary necrosis, and concerns regarding its carcinogenic potential.[1] The mechanism underlying these effects is intrinsically linked to its biotransformation and the subsequent interaction of its metabolites with the arachidonic acid cascade, leading to the inhibition of prostaglandin synthesis. Prostaglandins are crucial lipid mediators involved in a myriad of physiological processes, including inflammation, pain, fever, and maintaining renal homeostasis.[2] This guide delves into the specifics of this compound's interaction with this critical pathway.

Metabolism of this compound

The primary metabolic pathway of concern for this compound involves its deacylation to form 4-ethoxyaniline, also known as p-phenetidine. This metabolic conversion is a critical step, as 4-ethoxyaniline is the primary moiety responsible for the significant inhibition of prostaglandin synthesis.

Interaction with the Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently converted to various prostaglandins, including PGE2, by specific synthases. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation.

This compound's primary metabolite, 4-ethoxyaniline, inhibits prostaglandin synthesis through a dual mechanism:

-

Direct Inhibition of COX Enzymes: 4-ethoxyaniline is a potent inhibitor of both COX-1 and COX-2.

-

Reduction of COX-2 Expression: At higher concentrations, 4-ethoxyaniline has been shown to reduce the expression of the COX-2 enzyme in neutrophils.

This potent inhibition of PGE2 synthesis and the reduction in COX-2 expression are believed to be the primary factors contributing to the renal papillary necrosis associated with this compound use.

Quantitative Data on COX Inhibition

A key study by Kankuri et al. (2003) investigated the effects of phenacetin and its highly toxic metabolite, p-phenetidine (4-ethoxyaniline), on COX-1 and COX-2 activities. Given that this compound is a phenacetin analog and also metabolizes to 4-ethoxyaniline, these findings are directly relevant. The study found that p-phenetidine was a more potent inhibitor of prostanoid synthesis than indomethacin, with some preference for COX-2 inhibition. The inhibition of prostaglandin synthesis by p-phenetidine was observed at the nanomolar level.

While the precise IC50 values for 4-ethoxyaniline were not explicitly stated in the available abstracts, the qualitative description of its high potency provides a strong indication of its significant interaction with the COX enzymes. For comparative purposes, the table below includes IC50 values for other relevant compounds from the same study.

| Compound | Target | IC50 (approximate) | Reference |

| p-Phenetidine (4-Ethoxyaniline) | COX-1 & COX-2 | Nanomolar range | |

| Phenacetin | COX-1 & COX-2 | Less potent than paracetamol | |

| Paracetamol (Acetaminophen) | COX-1 & COX-2 | Micromolar range | |

| Indomethacin | COX-1 & COX-2 | Potent inhibitor |

Experimental Protocols

The following outlines the general methodologies employed in studies investigating the inhibition of prostaglandin synthesis, based on the protocols described for phenacetin and its metabolites.

COX-1 Activity Assay (Platelet Thromboxane B2 Production)

This assay measures the activity of COX-1 in platelets by quantifying the production of thromboxane B2 (TxB2), a stable metabolite of the COX-1-mediated product, thromboxane A2.

-

Cell Source: Human platelets.

-

Stimulus: Collagen is used to stimulate platelet aggregation and subsequent TxB2 production.

-

Procedure:

-

Isolate human platelets from whole blood.

-

Pre-incubate the platelet suspension with various concentrations of the test compound (e.g., 4-ethoxyaniline) or vehicle control.

-

Initiate the reaction by adding collagen.

-

After a defined incubation period, terminate the reaction.

-

Measure the concentration of TxB2 in the supernatant using a specific immunoassay (e.g., ELISA or radioimmunoassay).

-

-

Endpoint: Inhibition of collagen-stimulated TxB2 production is used as an indicator of COX-1 inhibition.

COX-2 Activity Assay (Neutrophil Prostaglandin E2 Synthesis)

This assay assesses COX-2 activity in neutrophils by measuring the synthesis of prostaglandin E2 (PGE2) following stimulation.

-

Cell Source: Human neutrophils.

-

Stimulus: Phorbol 12-myristate-13-acetate (PMA) is used to induce an inflammatory response and upregulate COX-2 activity.

-

Procedure:

-

Isolate human neutrophils from whole blood.

-

Pre-incubate the neutrophil suspension with various concentrations of the test compound or vehicle control.

-

Stimulate the cells with PMA to induce COX-2 expression and activity.

-

After a defined incubation period, terminate the reaction.

-

Measure the concentration of PGE2 in the supernatant using a specific immunoassay.

-

-

Endpoint: Inhibition of PMA-induced PGE2 synthesis is used as an indicator of COX-2 inhibition.

COX-2 Expression Assay (Western Blotting)

This method is used to determine the effect of a compound on the protein expression levels of COX-2.

-

Cell Source: Human neutrophils.

-

Stimulus: Phorbol 12-myristate-13-acetate (PMA).

-

Procedure:

-

Isolate and culture human neutrophils.

-

Treat the cells with the test compound at various concentrations in the presence of PMA.

-

After incubation, lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for COX-2, followed by a secondary antibody conjugated to a detectable marker.

-

Visualize and quantify the protein bands to determine the relative expression of COX-2.

-

-

Endpoint: A reduction in the intensity of the COX-2 protein band indicates decreased expression.

Conclusion

The interaction of this compound with prostaglandin synthesis is a clear example of how a drug's metabolic profile can dictate its therapeutic and toxicological outcomes. The deacylation of this compound to 4-ethoxyaniline results in a potent, nanomolar-level inhibitor of cyclooxygenase enzymes, with a preference for COX-2. Furthermore, at micromolar concentrations, this metabolite can suppress the expression of COX-2. This dual-pronged inhibition of the prostaglandin pathway, particularly the reduction of PGE2, is the likely mechanism behind this compound's analgesic and antipyretic effects, as well as its severe nephrotoxicity. The experimental protocols outlined provide a framework for the continued investigation of similar compounds and their impact on the arachidonic acid cascade. A thorough understanding of these interactions is paramount for the development of safer and more effective anti-inflammatory and analgesic drugs.

References

Pharmacological Profile of Bucetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bucetin was withdrawn from the market in 1986 due to significant safety concerns, including renal toxicity and potential carcinogenicity. The information presented here is for research and informational purposes only and is based on limited historical data. Much of the pharmacological data is inferred from its structurally similar analogue, phenacetin, and should be interpreted with caution.

Introduction

This compound is a non-opioid analgesic and antipyretic agent, chemically identified as N-(4-ethoxyphenyl)-3-hydroxybutanamide.[1] Structurally related to phenacetin, it was developed with the aim of providing similar therapeutic benefits but was ultimately withdrawn from clinical use due to an unfavorable safety profile, particularly nephrotoxicity.[1] This document provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇NO₃ | |

| Molecular Weight | 223.27 g/mol | |

| CAS Number | 1083-57-4 | |

| Appearance | Powder | |

| Solubility | Soluble in DMSO |

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for this compound's analgesic and antipyretic effects is believed to be the inhibition of cyclooxygenase (COX) enzymes, a characteristic it shares with phenacetin and other non-steroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX, this compound reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

dot digraph "Bucetin_Mechanism_of_Action" { graph [rankdir="LR", splines=true, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX [label="Cyclooxygenase (COX) Enzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pain_Fever [label="Pain & Fever", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges this compound -> COX [label="Inhibits"]; Arachidonic_Acid -> COX [label="Substrate"]; COX -> Prostaglandins [label="Catalyzes conversion to"]; Prostaglandins -> Pain_Fever [label="Mediates"];

{rank=same; this compound; Arachidonic_Acid;} } caption: "Proposed mechanism of this compound's analgesic and antipyretic action."

While specific quantitative data on this compound's COX inhibitory activity is scarce, studies on its structural analogue, phenacetin, and its metabolites provide some insight. Phenacetin itself is a weak inhibitor of COX-1 and COX-2. However, its metabolite, p-phenetidine (4-ethoxyaniline), is a potent inhibitor of prostaglandin synthesis, showing some preference for COX-2 inhibition at nanomolar concentrations. Given that this compound is also metabolized to 4-ethoxyaniline, it is plausible that this metabolite contributes significantly to its pharmacological and toxicological effects.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is not available. The following parameters are estimated based on its similarity to phenacetin.

| Parameter | Estimated Value (based on Phenacetin) | Source |

| Absorption | Orally absorbed | |

| Metabolism | Extensively metabolized, primarily in the liver. | |

| Primary Metabolite | Paracetamol (Acetaminophen) from O-dealkylation (inferred from phenacetin) | |

| Toxic Metabolite | 4-ethoxyaniline (p-phenetidine) from deacylation | |

| Elimination Half-life (t½) | 37 to 74 minutes (for phenacetin) | |

| Volume of Distribution (Vd) | 1.0 to 2.1 L/kg (for phenacetin) | |

| Excretion | Primarily as metabolites in urine |

A study on the metabolism of this compound in rabbits was published in 1968, but the detailed findings are not widely available. This study would likely provide valuable information on the specific metabolic pathways of this compound.

dot digraph "Bucetin_Metabolism" { graph [rankdir="TB", splines=true, nodesep=0.5, size="7.6,5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes this compound [label="this compound\n(N-(4-ethoxyphenyl)-3-hydroxybutanamide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deacylation [label="Deacylation\n(Microsomal Enzymes)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Ethoxyaniline [label="4-Ethoxyaniline\n(p-phenetidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylation [label="Hydroxylation & Autooxidation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Reactive_Metabolites [label="Reactive Metabolites\n(e.g., N-(4-ethoxyphenyl)hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renal_Toxicity [label="Renal Papillary Necrosis", fillcolor="#202124", fontcolor="#FFFFFF", shape= Mdiamond]; O_Dealkylation [label="O-Dealkylation (inferred)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Paracetamol_analogue [label="Paracetamol Analogue", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation\n(Glucuronidation, Sulfation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Excretion [label="Urinary Excretion", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges this compound -> Deacylation; Deacylation -> Ethoxyaniline; Ethoxyaniline -> Hydroxylation; Hydroxylation -> Reactive_Metabolites; Reactive_Metabolites -> Renal_Toxicity [label="Inhibits PGE2 synthesis"]; this compound -> O_Dealkylation; O_Dealkylation -> Paracetamol_analogue; Paracetamol_analogue -> Conjugation; Conjugation -> Excretion;

} caption: "Proposed metabolic pathway of this compound and its link to renal toxicity."

Toxicology

The clinical use of this compound was terminated due to severe renal toxicity, specifically renal papillary necrosis. This adverse effect is strongly linked to its metabolic activation.

The deacylation of this compound to 4-ethoxyaniline is considered a critical step in its toxicity. This metabolite and its subsequent oxidation products are thought to cause renal damage by potently inhibiting the synthesis of prostaglandin E2 (PGE2) and potentially reducing the expression of COX-2 in the renal medulla. Prostaglandins are crucial for maintaining renal blood flow, and their inhibition can lead to ischemia and necrosis of the renal papillae.

Additionally, this compound shares a risk of carcinogenesis with phenacetin, which is classified as a human carcinogen.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound on COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin or Celecoxib (positive controls)

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., ELISA kit for PGE₂, or a fluorometric or colorimetric probe)

Methodology:

dot digraph "COX_Inhibition_Assay_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.3, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, Buffers)", fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Compound [label="Prepare Serial Dilutions of this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Enzyme [label="Pre-incubate COX-1 or COX-2\nwith this compound or Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Substrate [label="Initiate Reaction by Adding\nArachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction\n(e.g., with acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Product [label="Measure Prostaglandin E2 (PGE2)\nProduction (e.g., ELISA)", fillcolor="#FBBC05", fontcolor="#202124"]; Calculate_IC50 [label="Calculate IC50 Values", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Prepare_Compound; Prepare_Compound -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate; Add_Substrate -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction -> Measure_Product; Measure_Product -> Calculate_IC50; Calculate_IC50 -> End; } caption: "A general workflow for a COX inhibition assay."

-

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the assay buffer.

-

Incubation: In a 96-well plate, add the enzyme solution to wells containing the different concentrations of this compound or the control compounds. Allow for a pre-incubation period.

-

Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction, typically by adding a strong acid.

-

Detection: Quantify the amount of PGE₂ produced using a suitable detection method.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Conclusion

This compound is a withdrawn analgesic and antipyretic agent with a pharmacological profile closely resembling that of phenacetin. Its therapeutic effects are likely mediated through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. However, its clinical utility was overshadowed by severe renal toxicity, which is attributed to its metabolic activation to 4-ethoxyaniline. Due to the lack of modern research, a comprehensive understanding of this compound's pharmacological and toxicological profile remains limited. Further investigation into historical literature may provide more detailed insights for researchers interested in the structure-activity and structure-toxicity relationships of this class of compounds.

References

Navigating the Metabolic Maze: An In-Depth Technical Guide to In Vivo Drug Metabolism with a Focus on Bucetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which lies in understanding its metabolic fate within a living organism. This technical guide provides a comprehensive overview of the core principles and methodologies for studying in vivo drug metabolism. Due to the limited contemporary data available for the withdrawn analgesic bucetin, this document utilizes it as a case study to illustrate the application of modern metabolic investigation strategies, while also highlighting the complexities that arise from data scarcity. We will delve into detailed experimental protocols, from sample preparation to advanced analytical techniques, and present a framework for data interpretation and visualization. This guide also infers potential metabolic pathways for this compound by examining the well-documented metabolism of its structural analogs, phenacetin and paracetamol.

Introduction: The Critical Role of In Vivo Metabolism Studies

The biotransformation of a drug, or its metabolism, is a critical determinant of its pharmacokinetic and pharmacodynamic profile. In vivo metabolism studies are indispensable for:

-

Identifying active metabolites: Some metabolites may possess therapeutic activity, contributing to the overall efficacy of the drug.

-

Uncovering toxic metabolites: Certain metabolic products can be reactive and lead to adverse drug reactions or long-term toxicity.

-

Determining routes of elimination: Understanding how a drug and its metabolites are cleared from the body is crucial for dosing regimens.

-

Predicting drug-drug interactions: Metabolism pathways, often involving the cytochrome P450 (CYP) enzyme system, are common sites of drug interactions.

This compound, a phenacetin derivative, was once used as an analgesic and antipyretic but was withdrawn from the market due to concerns about nephrotoxicity.[1] The scarcity of modern metabolic data for this compound underscores the importance of robust metabolic studies in early drug development to prevent such outcomes.

A Generic Workflow for In Vivo Drug Metabolism Studies

The investigation of a drug's in vivo metabolism follows a structured workflow, designed to systematically identify and quantify the parent drug and its metabolites in various biological matrices.

Detailed Experimental Protocols

Animal Studies

-

Species Selection: Rodents (rats, mice) are commonly used for initial studies, followed by a non-rodent species (e.g., dogs, monkeys) to assess inter-species differences. For this compound, the only available in vivo data comes from a study conducted in rabbits.

-

Dosing: The drug is typically administered orally and intravenously to assess both first-pass metabolism and systemic clearance.

-

Sample Collection: Blood, urine, and feces are collected at multiple time points to capture the absorption, distribution, metabolism, and excretion (ADME) profile. Tissue samples may also be collected to investigate distribution.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.

-

Protein Precipitation (PP): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to a plasma or tissue homogenate sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).

-

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while impurities are washed away. The analyte is then eluted with a different solvent.

Analytical Techniques: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern drug metabolism studies due to its high sensitivity, selectivity, and ability to provide structural information.[2][3][4]

-

Liquid Chromatography (LC): Separates the parent drug and its metabolites based on their physicochemical properties (e.g., polarity) before they enter the mass spectrometer.

-

Mass Spectrometry (MS): Ionizes the separated compounds and measures their mass-to-charge ratio (m/z).

-

Tandem Mass Spectrometry (MS/MS): A selected ion (precursor ion) is fragmented, and the resulting fragment ions (product ions) are analyzed. This provides structural information for metabolite identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, facilitating the determination of elemental compositions.

This compound Metabolism: A Case Study with Limited Data

As mentioned, detailed in vivo metabolism data for this compound is scarce. The primary source is a 1968 study in rabbits.

Known Metabolites of this compound in Rabbits

The following table summarizes the metabolites identified in the urine of rabbits after oral administration of this compound.

| Metabolite Number | Metabolite Name | Proposed Structure |

| M1 | N-(4-Ethoxyphenyl)-3-hydroxybutanamide (Unchanged this compound) | C₁₂H₁₇NO₃ |

| M2 | N-(4-Hydroxyphenyl)-3-hydroxybutanamide | C₁₀H₁₃NO₃ |

| M3 | N-(4-Ethoxyphenyl)acetamide (Phenacetin) | C₁₀H₁₃NO₂ |

| M4 | N-(4-Hydroxyphenyl)acetamide (Paracetamol) | C₈H₉NO₂ |

| M5 | Glucuronide conjugate of M2 | C₁₆H₂₁NO₉ |

| M6 | Sulfate conjugate of M2 | C₁₀H₁₃NO₆S |

Inferred Metabolic Pathways for this compound

Given that this compound is structurally related to phenacetin and paracetamol, we can infer its likely metabolic pathways in humans. The metabolism of phenacetin and paracetamol is well-characterized. Phenacetin is primarily metabolized to paracetamol. Paracetamol is then extensively metabolized through glucuronidation and sulfation. A minor portion of paracetamol is oxidized to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is detoxified by glutathione.

Based on this, the following metabolic pathways for this compound can be proposed:

Quantitative Analysis of Metabolites

Once metabolites are identified, their concentrations in biological fluids are determined using a validated LC-MS/MS method. This involves:

-

Method Validation: The analytical method is rigorously tested for its accuracy, precision, selectivity, sensitivity, and stability according to regulatory guidelines.

-

Standard Curves: A series of standards with known concentrations of the analyte are used to create a calibration curve.

-

Quality Controls (QCs): Samples with known concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the data.

Due to the lack of available data, a quantitative summary for this compound and its metabolites cannot be provided.

Conclusion and Future Directions

The study of in vivo drug metabolism is a complex but essential component of drug development. While the available data on this compound metabolism is limited, the principles and methodologies outlined in this guide provide a robust framework for investigating the metabolic fate of any new chemical entity. The case of this compound serves as a reminder that a thorough understanding of a drug's metabolism is paramount for ensuring its safety and efficacy. Future research on this compound, should it be undertaken for academic purposes, would require the application of modern LC-HRMS techniques to fully characterize its metabolic pathways in various species, including humans, and to definitively identify any potentially toxic metabolites. This would provide a more complete picture of the reasons for its historical withdrawal and offer valuable insights for the development of safer analgesics.

References

An In-depth Technical Guide on the Core Toxicogenomics of Bucetin Exposure

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, including toxicogenomics databases, reveals no specific studies detailing the global gene expression profiles (e.g., via microarray or RNA-seq) following direct exposure to Bucetin. This compound is an analgesic and antipyretic drug that was withdrawn from the market in 1986 due to renal toxicity and carcinogenic risk, similar to its structural analogue, phenacetin.[1][2]

Given the absence of direct data for this compound, this technical guide will leverage a toxicogenomic approach based on its close structural and mechanistic analogue, phenacetin . The toxic effects of this compound are understood to be similar to those of phenacetin, primarily mediated through its metabolic activation.[3] Therefore, the toxicogenomic data from phenacetin studies serve as the most relevant and scientifically sound surrogate to hypothesize the potential molecular and genetic consequences of this compound exposure.

This guide will focus on the known toxicogenomic effects of phenacetin to infer the likely pathways and gene expression changes induced by this compound, providing researchers and drug development professionals with a foundational understanding for risk assessment and mechanistic investigation.

Proposed Metabolic Activation and Toxicity Pathway

This compound, like phenacetin, is believed to exert its toxicity through metabolic activation, primarily in the liver and kidney. The proposed pathway involves deacylation to form p-phenetidine (4-ethoxyaniline), which can undergo further metabolic steps to form reactive intermediates that lead to cellular damage, oxidative stress, and genotoxicity.[3] This is analogous to the well-established bioactivation of phenacetin.[4]

The following diagram illustrates the proposed metabolic pathway for this compound leading to toxic metabolites, based on the known metabolism of phenacetin.

References

Unraveling Bucetin's Putative Impact on Cellular Signaling: A Cursory Overview

For Researchers, Scientists, and Drug Development Professionals

Bucetin, an analgesic and antipyretic agent, was withdrawn from the pharmaceutical market in 1986 due to concerns regarding its renal toxicity and potential carcinogenicity.[1][2][3] Consequently, in-depth research into its specific effects on a broad spectrum of cellular signaling pathways is notably scarce in publicly accessible scientific literature. This document, therefore, serves not as an exhaustive technical guide, but as a concise summary of the hypothesized mechanism of this compound's toxicity, which is thought to involve the cyclooxygenase (COX) pathway. The information presented is based on the limited data available.

Hypothesized Mechanism of Action and Toxicity

This compound is chemically analogous to phenacetin.[2][4] The prevailing hypothesis regarding its toxicity suggests that it is not this compound itself, but rather its metabolites that exert a biological effect. The proposed mechanism centers on the deacylation of this compound to 4-ethoxyaniline. This metabolite is then believed to inhibit the synthesis of prostaglandin E2 (PGE2) and potentially reduce the expression of cyclooxygenase-2 (COX-2).

The inhibition of PGE2 synthesis and reduction of COX-2 expression can have significant physiological consequences. COX-2 is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While the inhibition of COX-2 is the therapeutic goal of many nonsteroidal anti-inflammatory drugs (NSAIDs), the specific toxicological profile of this compound suggests a more complex and detrimental interaction with this pathway, particularly in the renal system.

Visualizing the Hypothesized Pathway

The following diagram illustrates the proposed metabolic activation of this compound and its subsequent inhibitory effect on the COX-2 pathway.

Limitations and Future Directions

It is crucial to reiterate that detailed experimental protocols, quantitative data (such as IC50 values), and a broader understanding of this compound's effects on other cellular signaling pathways are not available in the current body of scientific literature. The withdrawal of the drug from the market has likely contributed to the limited research interest in its specific molecular mechanisms.

For drug development professionals, the case of this compound serves as a historical example of the importance of thorough toxicological screening and understanding the metabolic fate of drug candidates. Further research, should it be undertaken, would need to focus on confirming the hypothesized metabolic pathway and elucidating the precise molecular interactions of this compound's metabolites with components of the COX signaling cascade and other potential off-target pathways. Such studies would require modern techniques in metabolomics, proteomics, and cell-based signaling assays to build a comprehensive profile of this compound's biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bucetin from p-Phenetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Bucetin, a previously marketed analgesic and antipyretic agent. The primary synthetic route described is the amide coupling of p-phenetidine with 3-hydroxybutyric acid. Methodologies for the reaction setup, monitoring, workup, and purification are presented, along with the necessary safety precautions. Additionally, this document includes tabulated physical and chemical data for all reactants and the final product, as well as characterization data for this compound.

Introduction

This compound, chemically known as N-(4-ethoxyphenyl)-3-hydroxybutanamide, is an aniline derivative structurally similar to phenacetin. It was formerly used for its analgesic and antipyretic properties but was later withdrawn from the market due to concerns about renal toxicity and potential carcinogenicity.[1][2] Despite its withdrawal from clinical use, the synthesis of this compound remains a relevant topic for researchers in medicinal chemistry and drug development for toxicological studies and as a reference compound.

The most straightforward and common method for the synthesis of this compound is the formation of an amide bond between the primary amine of p-phenetidine and the carboxylic acid of 3-hydroxybutyric acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Chemical and Physical Data

A summary of the key physical and chemical properties of the reactants and the final product is provided in the table below for easy reference.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| p-Phenetidine | C₈H₁₁NO | 137.18[3] | ~3[3] | 253-255[3] | Soluble in alcohol; practically insoluble in water. |

| 3-Hydroxybutyric acid | C₄H₈O₃ | 104.10 | 43-48 (for S-enantiomer) | 118-120 (at 2 mmHg) | Highly soluble in water, ethanol, and acetone. |

| This compound | C₁₂H₁₇NO₃ | 223.27 | Not specified | Not specified | Soluble in organic solvents; limited solubility in water. |

Safety and Handling Precautions

p-Phenetidine: Toxic in contact with skin and if inhaled. Harmful if swallowed. Causes serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. It is light and air-sensitive, turning red to brown on exposure. Handle in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

3-Hydroxybutyric Acid: Causes serious eye irritation and may cause respiratory irritation. It is hygroscopic. Handle with care, avoiding contact with skin and eyes. Use in a well-ventilated area.

This compound: Harmful in contact with skin or if inhaled. May cause cancer. Handle with appropriate PPE, including gloves and safety glasses, in a well-ventilated area.

DCC (Dicyclohexylcarbodiimide): Toxic and a sensitizer. Avoid inhalation and contact with skin and eyes. Work in a fume hood and wear appropriate PPE.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Skin and eye irritant. Handle with care in a well-ventilated area.

Synthesis Protocol

The synthesis of this compound from p-phenetidine involves an amide coupling reaction. Two common protocols using different coupling agents are provided below.

Protocol 1: Using Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

This protocol is a general method for amide bond formation and can be adapted for the synthesis of this compound.

Materials:

-

p-Phenetidine

-

3-Hydroxybutyric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., a gradient of ethyl acetate in hexanes)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybutyric acid (1.0 equivalent) and p-phenetidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound using DCC coupling.

Protocol 2: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

This method is another common and effective way to synthesize amides, often preferred due to the water-soluble nature of the urea byproduct, which simplifies purification.

Materials:

-

p-Phenetidine

-

3-Hydroxybutyric acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Water

-

Ethyl acetate or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxybutyric acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

-

Add p-phenetidine (1.0 equivalent) to the solution.

-

Add DIPEA (2.5 equivalents) to the mixture and stir.

-

Addition of Coupling Agent: Cool the reaction mixture to 0 °C and add EDC-HCl (1.2 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up:

-

If DCM is used as the solvent, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

If DMF is used, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers as described above.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

-

Caption: Logical relationship of the amide coupling reaction for this compound synthesis.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with literature data. The PubChem database provides some NMR data for this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group (N-H stretch, C=O stretch) and the aromatic ring. PubChem lists FTIR data for this compound.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (223.27 g/mol ).

-

Melting Point: The melting point of the purified product can be determined and compared to literature values if available.

Discussion